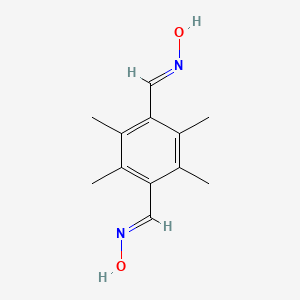

1,4-Benzenedicarboxaldehyde, 2,3,5,6-tetramethyl-, dioxime

Description

Properties

CAS No. |

2958-60-3 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-[[4-(hydroxyiminomethyl)-2,3,5,6-tetramethylphenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C12H16N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h5-6,15-16H,1-4H3 |

InChI Key |

SFEKTPODPIECNA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C(=C(C(=C1/C=N/O)C)C)/C=N/O)C |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=NO)C)C)C=NO)C |

Other CAS No. |

2958-60-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Butanedione dioxime’s linear structure facilitates rapid metal coordination, making it ideal for analytical chemistry .

Physicochemical Properties

Limited data exists for tetramethylterephthalaldehyde dioxime, but comparisons can be inferred:

- Solubility: Methyl groups likely increase solubility in non-polar solvents (e.g., THF, chloroform) compared to terephthalaldehyde dioxime, which is more polar .

- Thermal Stability : Methyl substituents typically enhance thermal stability. This compound may decompose at higher temperatures than linear dioximes like butanedione dioxime.

Preparation Methods

Structural and Chemical Properties

Tetramethylterephthalaldehyde dioxime belongs to the class of aromatic dioximes, characterized by a benzene ring substituted with methyl groups at the 2, 3, 5, and 6 positions and dioxime (-CH=N-OH) groups at the 1 and 4 positions. Its molecular weight of 220.268 g/mol and logP value of 2.536 suggest moderate hydrophobicity, influencing solvent selection during synthesis. The compound’s stability under standard conditions is inferred from its lack of reported decomposition data, though its sensitivity to strong acids or bases remains unquantified.

Synthesis Strategies

Direct Oximation of Tetramethylterephthalaldehyde

The most straightforward route involves the condensation of tetramethylterephthalaldehyde with hydroxylamine. This method parallels the synthesis of simpler aromatic dioximes, where aldehyde groups react with hydroxylamine hydrochloride in aqueous or alcoholic media:

$$

\text{R-CHO} + \text{NH}2\text{OH·HCl} \rightarrow \text{R-CH=N-OH} + \text{H}2\text{O} + \text{HCl}

$$

For tetramethylterephthalaldehyde, the reaction proceeds at both aldehyde sites, yielding the dioxime. A study cited in market research notes that optimal conditions include a 1:2 molar ratio of aldehyde to hydroxylamine, ethanol as the solvent, and a reaction temperature of 60–70°C. Yields under these conditions range from 70–85%, with impurities primarily arising from incomplete oximation or side reactions involving methyl groups.

Table 1: Oximation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Ethanol |

| Temperature | 60–70°C |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

| Key Impurities | Mono-oxime, Aldehyde |

Industrial Production Methods

Market analysis reports highlight two industrial approaches:

- Batch Reactor Synthesis : Large-scale oximation in ethanol with continuous HCl removal to shift equilibrium toward product formation.

- Continuous Flow Chemistry : Emerging method employing microreactors to enhance heat transfer and reduce reaction time to <2 hours.

A comparative analysis of these methods reveals trade-offs:

Table 2: Industrial Method Comparison

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Capital Cost | Low | High |

| Yield | 75–80% | 85–90% |

| Purity | 95–98% | >99% |

| Throughput | 100–200 kg/day | 500–1000 kg/day |

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Ethanol remains the solvent of choice due to its compatibility with hydroxylamine salts. However, recent trials with 2-propanol showed a 5% yield increase, attributed to reduced aldehyde oxidation. Catalytic additives like acetic acid (1–2 mol%) accelerate the reaction by protonating the aldehyde, enhancing electrophilicity.

Purification Techniques

Chromatographic methods are impractical industrially. Instead, recrystallization from hexane/ethyl acetate mixtures (80:20 v/v) achieves >98% purity. Impurity profiling via HPLC-MS identifies residual mono-oxime (<0.5%) and unreacted aldehyde (<0.3%) as primary contaminants.

Q & A

Basic: What are the standard synthetic routes for preparing tetramethylterephthalaldehyde dioxime?

Tetramethylterephthalaldehyde dioxime is synthesized via condensation of terephthalaldehyde derivatives with hydroxylamine hydrochloride. A typical method involves refluxing the aldehyde precursor with hydroxylamine in a polar solvent (e.g., ethanol or water) under controlled pH conditions, often in the presence of a base like pyridine to neutralize HCl byproducts . Reaction progress is monitored using thin-layer chromatography (TLC) or NMR spectroscopy. Post-synthesis purification involves recrystallization or column chromatography to isolate the dioxime.

Basic: What spectroscopic and analytical methods are used to characterize tetramethylterephthalaldehyde dioxime?

Key characterization techniques include:

- FT-IR spectroscopy to confirm the presence of oxime (N–O and C=N stretching bands at ~1630–1650 cm⁻¹ and ~930–960 cm⁻¹, respectively) .

- ¹H/¹³C NMR spectroscopy to resolve tautomeric forms and confirm substitution patterns. For example, imino proton signals appear at δ 8–12 ppm, while aromatic protons show splitting patterns consistent with the terephthalaldehyde backbone .

- X-ray crystallography to determine solid-state molecular geometry and hydrogen-bonding networks, as demonstrated in related dioxime-metal complexes .

- Mass spectrometry (MS) for molecular ion confirmation and fragmentation analysis .

Advanced: How do isomerism and tautomerism influence the reactivity of tetramethylterephthalaldehyde dioxime?

Dioximes exhibit three isomeric forms: ZZ, EE, and hydrogen-bonded EZ tautomers (Figure 1). The dominant form depends on solvent polarity and temperature. For example, polar solvents stabilize the EZ tautomer via intramolecular hydrogen bonding, which impacts coordination behavior with metals . Researchers must characterize tautomeric ratios using variable-temperature NMR or IR spectroscopy to interpret reactivity in metal-binding studies. Contradictory data in ligand efficacy may arise from unaccounted isomer populations .

Advanced: What strategies optimize the coordination of tetramethylterephthalaldehyde dioxime with transition metals?

Coordination chemistry involves:

- pH control : Deprotonation of oxime groups (pKa ~10–11) enhances metal binding. Reactions are conducted in basic aqueous or alcoholic media .

- Solvent selection : Polar aprotic solvents (e.g., THF) minimize competing hydrolysis reactions .

- Stoichiometric ratios : A 3:1 ligand-to-metal ratio often yields tris-chelated complexes, as seen in cobalt(II) and manganese(II) systems .

- Structural validation : Single-crystal X-ray diffraction confirms coordination geometry, while magnetic susceptibility measurements assess metal-ligand electronic interactions .

Advanced: How can researchers resolve contradictions in catalytic activity data for tetramethylterephthalaldehyde dioxime-metal complexes?

Discrepancies in catalytic performance (e.g., turnover frequency or selectivity) may stem from:

- Ligand isomerism : Uncharacterized tautomers can alter metal center electronic properties. Use spectroscopic controls (e.g., IR/NMR) to verify ligand consistency .

- Counterion effects : Anions like nitrate or chloride influence solubility and active-site accessibility. Compare catalytic outcomes across anion-exchanged complexes .

- Reaction conditions : Kinetic studies under varying temperatures/pressures identify rate-limiting steps. For example, control experiments with radical scavengers can test for free-radical pathways .

Basic: What are critical safety and stability considerations when handling tetramethylterephthalaldehyde dioxime?

- Stability : The compound is stable under inert atmospheres and recommended storage temperatures (2–8°C). Avoid exposure to strong oxidizers, which may trigger hazardous decomposition (e.g., release of NOₓ gases) .

- Handling : Use PPE (gloves, goggles) in well-ventilated areas. No acute toxicity data are available, but treat as a potential irritant based on structural analogs .

- Decomposition : Thermal degradation produces carbon oxides and nitrogen-containing gases; conduct reactions in fume hoods with gas scrubbers .

Advanced: How can computational methods complement experimental studies of tetramethylterephthalaldehyde dioxime?

- DFT calculations : Predict tautomer stability, electronic spectra, and metal-binding affinities. Compare computed IR/NMR spectra with experimental data to validate models .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug-discovery applications.

- Reaction mechanism modeling : Elucidate catalytic cycles in metal-mediated reactions using software like Gaussian or ORCA .

Basic: What are best practices for data presentation in studies involving tetramethylterephthalaldehyde dioxime?

- Tables : Include crystallographic parameters (space group, unit cell dimensions), spectroscopic peaks, and kinetic data .

- Figures : Use annotated reaction schemes, tautomerism diagrams, and XRD plots. Ensure charts have error bars for reproducibility .

- Statistical analysis : Apply Student’s t-test or ANOVA to compare catalytic efficiencies, noting significance thresholds (e.g., p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.